cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
CAS No.: 733742-66-0
Cat. No.: VC2281235
Molecular Formula: C14H15FO3
Molecular Weight: 250.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733742-66-0 |
|---|---|
| Molecular Formula | C14H15FO3 |
| Molecular Weight | 250.26 g/mol |
| IUPAC Name | (1R,2S)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12+/m0/s1 |
| Standard InChI Key | YJIFMHRCDUOGST-NWDGAFQWSA-N |
| Isomeric SMILES | C1CC[C@H]([C@H](C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
| SMILES | C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |
Introduction
Chemical Identity and Basic Properties
cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₅FO₃ and a molecular weight of 250.26 g/mol . This compound is characterized by a cyclohexane ring that contains two specific functional groups in a cis configuration: a carboxylic acid group at the 1-position and a 3-fluorobenzoyl group at the 2-position. The cis configuration refers to the spatial arrangement where both substituents are on the same side of the cyclohexane ring plane, which significantly influences its three-dimensional structure and consequent biological interactions.
Identification Parameters
The compound is uniquely identified through several standardized parameters that enable precise scientific reference and categorization within chemical databases. These identifiers are crucial for ensuring accurate communication and reproducibility in scientific research involving this compound.
| Parameter | Value |
|---|---|
| CAS Number | 733742-66-0 |
| IUPAC Name | (1R,2S)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid |
| PubChem CID | 24722424 |
| Molecular Formula | C₁₄H₁₅FO₃ |
| Molecular Weight | 250.26 g/mol |
| InChIKey | YJIFMHRCDUOGST-NWDGAFQWSA-N |
This compound was first registered in chemical databases on February 29, 2008, with the most recent modification to its record occurring on April 5, 2025 . The presence in these databases indicates ongoing scientific interest in this molecule for research purposes.
Structural Characteristics
Molecular Configuration
The molecular structure of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid contains several key elements that define its chemical behavior. The cyclohexane ring serves as the central scaffold to which the functional groups are attached. The carboxylic acid group (-COOH) at position 1 confers acidity and hydrogen bonding capabilities, while the 3-fluorobenzoyl group at position 2 introduces both lipophilic character and electronic effects through the fluorine substitution.
The specific stereochemistry is defined as (1R,2S), indicating the absolute configuration at each chiral center. This stereochemical arrangement plays a crucial role in determining how the molecule interacts with biological receptors and enzyme active sites, potentially affecting its efficacy in various applications .
Structure-Property Relationships
The presence of the fluorine atom in the 3-position of the benzoyl group significantly enhances the compound's chemical properties. Fluorine substitution is commonly utilized in medicinal chemistry to:
-
Increase metabolic stability by blocking potential sites of oxidative metabolism
-
Enhance binding affinity to target proteins through electronic effects
-
Improve membrane permeability and bioavailability
-
Alter the pKa of nearby functional groups
The cis configuration between the carboxylic acid and fluorobenzoyl groups creates a specific three-dimensional arrangement that may be crucial for target recognition in biological systems, particularly when compared to its trans isomer, which would present these groups on opposite sides of the cyclohexane ring plane.
Chemical Reactivity
Functional Group Reactivity
cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid possesses multiple reactive sites that can participate in various chemical transformations. The carboxylic acid moiety can undergo typical reactions associated with this functional group, including:
-
Esterification reactions with alcohols
-
Amide formation with amines
-
Reduction to alcohols
-
Decarboxylation under appropriate conditions
The ketone functionality within the fluorobenzoyl group represents another reactive center, capable of participating in:
-
Nucleophilic addition reactions
-
Reduction to secondary alcohols
-
Condensation reactions with appropriate nucleophiles
The fluorine substituent, while generally less reactive than other halogens, imparts unique electronic effects that can influence the reactivity of neighboring functional groups and participate in specific transformations under specialized conditions.
Biological Activity
Mechanism of Action
The biological activity of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances its binding affinity and specificity towards these targets, thereby modulating their activity. The precise mechanisms depend on the specific biological context and target proteins involved.
The cis configuration between the carboxylic acid and fluorobenzoyl groups creates a distinctive spatial arrangement that may enable specific binding interactions with protein active sites. This stereochemical arrangement can be crucial for molecular recognition processes that underlie biological activity.
Structure-Activity Relationships
The structure-activity relationships of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid reveal how specific structural features contribute to its biological effects:
These structural features collectively determine the compound's affinity and selectivity for biological targets, influencing its potential therapeutic applications and research utility.
Research Applications
cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid finds applications in various scientific disciplines, particularly in medicinal chemistry and materials science. Its unique structural features and chemical properties make it valuable for multiple research purposes.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as:
-
A potential lead compound for drug discovery programs targeting specific enzymes or receptors
-
A structural scaffold that can be modified to optimize pharmacological properties
-
A pharmacophore model for understanding structure-activity relationships
-
A chemical tool for investigating biological pathways and mechanisms
Materials Science Applications
The compound's structural features also make it relevant for materials science applications, potentially including:
-
Development of functional materials with specific electronic or optical properties
-
Creation of specialized polymers or composites
-
Investigation of molecular recognition phenomena in supramolecular chemistry
These diverse applications highlight the compound's versatility as a research tool across scientific disciplines.
Comparison with Similar Compounds
Structural Analogs
cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid belongs to a family of related compounds that differ in key structural features. Comparing this compound with its analogs provides insights into structure-activity relationships and potential optimization strategies.
The trans isomer, trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, differs in the spatial arrangement of the carboxylic acid and fluorobenzoyl groups, which are positioned on opposite sides of the cyclohexane ring plane. This configurational difference significantly affects the three-dimensional structure and consequently alters biological activity profiles.
Other structural analogs include compounds with different halogen substitutions on the benzoyl group, such as:
-
cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
-
cis-2-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid
-
cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
These compounds differ in the electronic and steric properties of the substituent on the benzoyl group, which can modulate binding affinity, metabolic stability, and other pharmacological parameters.
Positional Isomers
Another related compound is cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 736136-42-8), which has a different structural arrangement with an additional methylene group between the cyclohexane ring and the ketone functionality . This structural modification alters the compound's conformational flexibility and spatial arrangement of key functional groups, potentially affecting its biological activity and chemical reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume